2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
Description
2-[(4-Ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pentyl chain at position 5, a methyl group at position 6, and a 4-ethoxyphenylamino substituent at position 2. Its structure features hydrogen-bonding capabilities via the pyrimidinone core and the ethoxy group, which may influence crystallization behavior and intermolecular interactions .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-4-6-7-8-16-13(3)19-18(21-17(16)22)20-14-9-11-15(12-10-14)23-5-2/h9-12H,4-8H2,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKWABRHNFNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the amino group on the pyrimidinone core.
Alkylation: The methyl and pentyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group, where nucleophiles can replace the ethoxy group under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations :
- Substituent Bulk and Solubility : The pentyl chain in the target compound enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl in ). This may improve membrane permeability but reduce aqueous solubility.
- Electronic Effects : The ethoxy group in the target compound provides moderate electron-donating effects, contrasting with the methoxy group in , which has stronger electron-donating properties.
- Hydrogen Bonding: The pyrimidinone core facilitates hydrogen bonding, while the ethoxy group can participate in weaker van der Waals interactions compared to hydroxyl groups in .
Spectroscopic and Physicochemical Properties
Table 3: NMR and LC-MS Profiles
Biological Activity
2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C15H21N3O2
- Molecular Weight : 275.35 g/mol
- CAS Number : 669717-49-1
Research indicates that compounds similar to 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one may exert their biological effects through various mechanisms, including modulation of enzyme activity, interaction with cellular receptors, and influence on gene expression. Notably, derivatives of pyrimidines have been shown to enhance Oct3/4 expression in somatic cells, suggesting potential applications in regenerative medicine .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrimidine derivatives. For instance, a study on related compounds demonstrated significant inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell walls and interference with metabolic pathways .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-[(4-ethoxyphenyl)amino]-6-methyl... | E. coli | 15 |
| 2-[(4-ethoxyphenyl)amino]-6-methyl... | Staphylococcus aureus | 20 |
Cytotoxicity and Cancer Research
The cytotoxic effects of pyrimidine derivatives have also been explored in cancer research. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one may possess anticancer properties .
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
Case Studies
- Study on Oct3/4 Induction : A high-throughput screening campaign identified compounds similar to 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one as effective in enhancing Oct3/4 expression in human somatic cells. This finding highlights the potential for these compounds in stem cell research and regenerative therapies .
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives against clinical isolates. The results indicated that compounds with similar structures to 2-[(4-ethoxyphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one exhibited promising antibacterial properties, paving the way for further exploration in drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
